molecular formula C16H13N3OS B14373986 N-Benzyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide CAS No. 89515-46-8

N-Benzyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide

Cat. No.: B14373986
CAS No.: 89515-46-8
M. Wt: 295.4 g/mol
InChI Key: CCRONXAJYSWKEA-UHFFFAOYSA-N
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Description

N-Benzyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms, one oxygen atom, and a sulfur atom attached to a benzyl and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. One common method includes the reaction of benzophenone hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized using an appropriate dehydrating agent like phosphorus oxychloride to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines and thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl or phenyl rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Benzyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide involves its interaction with various molecular targets and pathways. For instance, it can inhibit bacterial growth by interfering with the synthesis of essential proteins and enzymes. In cancer cells, it may inhibit key enzymes involved in cell division and induce apoptosis (programmed cell death). The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1,3,4-oxadiazole-2-thiol
  • N-Phenyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide
  • N-Benzyl-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carbothioamide

Uniqueness

N-Benzyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and phenyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This makes it a valuable compound for drug development and other applications .

Properties

CAS No.

89515-46-8

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide

InChI

InChI=1S/C16H13N3OS/c21-16(17-11-12-7-3-1-4-8-12)15-19-18-14(20-15)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,21)

InChI Key

CCRONXAJYSWKEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)C2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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